molecular formula C18H25N5O4 B8749681 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(3-methoxypropionyl) piperazine

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(3-methoxypropionyl) piperazine

Cat. No. B8749681
M. Wt: 375.4 g/mol
InChI Key: AHDHPRYJQVCUOL-UHFFFAOYSA-N
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Patent
US04775673

Procedure details

A mixture of 1-(3-methoxypropionyl) piperazine (6.4 g) and 2-chloro-4-amino-6,7-dimethoxyquinazoline (8.9 g) in 100 ml of isoamylalchohol is refluxed with stirring for 6 hours. The reaction mixture is cooled at room temperature for 12 hours. The crystallized product is separated and wet recrystallized by dissolving in warm methanol, with the subsequent addition of ether to the beginning of turbidity. The yield is 13.4 g of the title compound in the form of a hydrochloride monohydrate, which melts at 268°-272° C. with decomposition. Another crystallization from a methanol-ether mixture yields the analytically pure product melting at 273°-278° C. with decomposition.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][C:5]([N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)=[O:6].Cl[C:14]1[N:23]=[C:22]([NH2:24])[C:21]2[C:16](=[CH:17][C:18]([O:27][CH3:28])=[C:19]([O:25][CH3:26])[CH:20]=2)[N:15]=1>>[NH2:24][C:22]1[C:21]2[C:16](=[CH:17][C:18]([O:27][CH3:28])=[C:19]([O:25][CH3:26])[CH:20]=2)[N:15]=[C:14]([N:10]2[CH2:9][CH2:8][N:7]([C:5](=[O:6])[CH2:4][CH2:3][O:2][CH3:1])[CH2:12][CH2:11]2)[N:23]=1

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
COCCC(=O)N1CCNCC1
Name
Quantity
8.9 g
Type
reactant
Smiles
ClC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
CUSTOM
Type
CUSTOM
Details
The crystallized product is separated
CUSTOM
Type
CUSTOM
Details
wet recrystallized
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in warm methanol, with the subsequent addition of ether to the beginning of turbidity
CUSTOM
Type
CUSTOM
Details
Another crystallization from a methanol-ether mixture

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=NC(=NC2=CC(=C(C=C12)OC)OC)N1CCN(CC1)C(CCOC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.